N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine
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Overview
Description
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as formaldehyde and formic acid or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]piperidin-4-amine
- N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Uniqueness
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3S/c1-16(2)8-3-5-17(6-4-8)10-15-9(7-18-10)11(12,13)14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWLGCCZWAGIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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